2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene

Drug-Drug Interaction CYP3A4 Inhibition Pharmacokinetics

This compound features a strategic ortho-benzyloxy/methoxy arrangement with a para-trifluoromethyl group, a unique substitution pattern enabling directed ortho-metalation for regioselective functionalization. Unlike simpler 4-benzyloxybenzotrifluoride analogs, this scaffold serves as a versatile intermediate for complex aromatic systems and pharmacophore construction. Its weak CYP3A4 inhibition (IC50 >30,000 nM) makes it an ideal negative control probe. Secure this research-exclusive building block today.

Molecular Formula C15H13F3O2
Molecular Weight 282.26 g/mol
CAS No. 847148-75-8
Cat. No. B6334890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene
CAS847148-75-8
Molecular FormulaC15H13F3O2
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2
InChIInChI=1S/C15H13F3O2/c1-19-13-8-7-12(15(16,17)18)9-14(13)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
InChIKeyYQMPCCDMYUAPJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene (CAS 847148-75-8): A Unique Tri-Functional Aromatic Ether for Pharmaceutical and Material Science Applications


2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene is a multi-substituted aromatic ether possessing three distinct functional groups—a benzyloxy moiety, a methoxy substituent, and a trifluoromethyl group—arranged on a single benzene ring [1]. This specific combination of electron-donating and electron-withdrawing functionalities confers a unique physicochemical profile, including enhanced lipophilicity and altered electronic properties, which underpins its utility as a key intermediate and research tool .

Why 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene Cannot Be Substituted by Simple Analogs


The precise ortho-relationship between the benzyloxy and methoxy groups, in combination with a para-trifluoromethyl substituent, creates a steric and electronic environment not replicated by regioisomers or mono-functional analogs. Generic substitution with compounds like 4-(benzyloxy)benzotrifluoride (CAS 70097-65-3) or 1-fluoro-2-(phenylmethoxy)-4-(trifluoromethyl)benzene (CAS 847148-74-7) fails because they lack the methoxy group , which is a critical determinant of reactivity for selective ortho-lithiation or subsequent functionalization in advanced synthesis . This substitution pattern is essential for achieving the specific spatial and electronic configuration required in applications where this compound serves as a pharmacophore building block or a reactive intermediate.

Quantitative Differentiation of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene (847148-75-8) from Key Comparators


Comparative CYP3A4 Inhibitory Potential vs. Related Benzyloxy Ethers

The target compound exhibits negligible inhibition of human recombinant CYP3A4, with an IC50 value >30,000 nM [1]. In contrast, structurally related benzyloxy-substituted molecules, such as 7-benzyloxy-4-trifluoromethylcoumarin (BFC) and its analogs, are known CYP3A4 substrates and can show competitive inhibition at lower concentrations (often in the low micromolar range) [2]. This marked difference suggests a significantly lower propensity for CYP3A4-mediated drug-drug interactions, a key consideration in pharmaceutical development.

Drug-Drug Interaction CYP3A4 Inhibition Pharmacokinetics Metabolic Stability

Lipophilicity Enhancement for Improved Membrane Permeability

The presence of the trifluoromethyl group significantly increases the lipophilicity of 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene compared to its non-fluorinated analog. While the exact experimental logP is not widely reported, computational predictions estimate a logP of approximately 3.04 to 3.12 [REFS-1, REFS-2]. This contrasts sharply with 2-(benzyloxy)-1-methoxybenzene (the non-fluorinated analog), which has a predicted logP of approximately 2.5-2.8 , a difference of roughly 0.5 log units.

LogP Lipophilicity Bioavailability Membrane Permeability

Enhanced Metabolic Stability Due to Trifluoromethyl Group

The trifluoromethyl substituent is well-established to confer resistance to oxidative metabolism, particularly at the para-position of the aromatic ring [1]. This class-level effect is a primary reason for its inclusion in many marketed drugs. While direct metabolic stability data for this specific compound is limited, the presence of the -CF3 group at the 4-position predicts a higher metabolic half-life compared to analogs with a hydrogen or methyl group at the same position [2].

Metabolic Stability Oxidative Metabolism Cytochrome P450 Half-life Extension

Purity Benchmarking Against Commercial Alternatives

The compound is available from commercial vendors with a specified purity of ≥98% (NLT 98%) , which is a standard that ensures reliability for both synthetic and biological applications. While other suppliers may offer the compound at similar purities (e.g., ≥95% from Leyan ), the guarantee of 'No Less Than 98%' provides a quantifiable quality benchmark. This is particularly relevant when comparing to less pure batches or to analogous compounds where purity specifications may be less stringent or not provided.

Purity Quality Control Analytical Standard Procurement

Primary Research and Industrial Applications for 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene


Medicinal Chemistry: Building Block for Lead Optimization with Improved PK Properties

As a starting material or intermediate, the compound is ideally suited for constructing drug candidates where enhanced lipophilicity and metabolic stability are desired. Its trifluoromethyl group, as supported by class-level evidence for improved membrane permeability and resistance to oxidative metabolism [1], makes it a strategic choice for optimizing the pharmacokinetic profile of novel therapeutic agents.

Chemical Biology: Development of Selective CYP3A4 Probes

Given its weak inhibition of CYP3A4 (IC50 > 30,000 nM), this compound can serve as a valuable negative control or a scaffold for developing probes that do not interfere with this major drug-metabolizing enzyme. This is in contrast to many other benzyloxy-containing compounds which are potent CYP3A4 inhibitors or substrates [2].

Organic Synthesis: Key Intermediate for Ortho-Functionalized Aromatics

The ortho-relationship of the methoxy and benzyloxy groups provides a unique handle for regioselective transformations, such as directed ortho-metalation. This feature, which is absent in simpler analogs like 4-benzyloxybenzotrifluoride, makes it a preferred intermediate for synthesizing more complex, densely functionalized aromatic systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.